1-Aminoindane Hydrochloride
Overview
Description
1-Aminoindane Hydrochloride is a chemical compound with the molecular formula C9H12ClN. It is an important pharmaceutical intermediate and organic synthetic material.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoindane Hydrochloride can be synthesized through several methods. One common method involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride, followed by the reaction with hydrochloric acid to form the hydrochloride salt . Another method involves the resolution of racemic 1-aminoindan using D-mandelic acid as a chiral resolving agent, followed by crystallization and separation to obtain the desired enantiomer .
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as heating, refluxing, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
1-Aminoindane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Aminoindane Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceutical intermediates.
Biology: The compound is studied for its neuroprotective properties and potential effects on neurotransmitter systems.
Medicine: this compound is a metabolite of the antiparkinsonian drug rasagiline and has been investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: It is used in the preparation of long-lasting injectable in situ gels and other pharmaceutical formulations
Mechanism of Action
The mechanism of action of 1-Aminoindane Hydrochloride involves its interaction with neurotransmitter systems in the brain. It is known to modulate catecholamine levels, particularly serotonin, dopamine, and norepinephrine. The compound exerts its effects by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of other monoamine oxidase inhibitors, which are used in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
1-Aminoindane Hydrochloride is structurally related to other aminoindanes, such as:
2-Aminoindane: A positional isomer with similar pharmacological properties but different chemical reactivity.
5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its psychoactive effects and use as a recreational drug.
5-Iodo-2-aminoindane (5-IAI): Studied for its potential therapeutic effects and neuroprotective properties.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383207 | |
Record name | 1-Aminoindane Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-15-5 | |
Record name | 1-Aminoindane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70146-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminoindane Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINOINDANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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